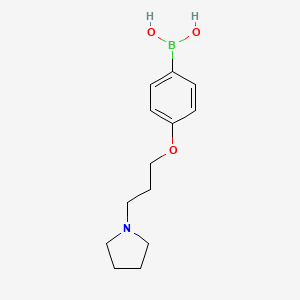
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid
Descripción general
Descripción
“4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid” is a complex organic compound. It contains a phenylboronic acid group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylboronic acid group attached to a pyrrolidine ring via a propoxy linker. The exact structure would need to be confirmed by techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Phenylboronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . The pyrrolidine ring could potentially undergo various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, “3-(Pyrrolidino)phenylboronic acid”, has a density of 1.2±0.1 g/cm³, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- In the field of synthetic chemistry, phenylboronic acid derivatives, including related compounds to 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, are utilized in the synthesis of complex molecular structures. For example, Gao Xi-cun (2010) discusses the synthesis of phosphorescent ligands using a Suzuki coupling reaction involving phenylboronic acid derivatives (Gao Xi-cun, 2010).
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, such compounds are instrumental in the discovery and development of new therapeutic agents. For instance, P. Procopiou et al. (2018) synthesized a series of pyrrolidin-1-yl butanoic acids, including arylboronic acids, for potential treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of phenylboronic acids, similar to 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid, are used as reagents. Y. Tsuruta, Isao Terado, and H. Inoue (2003) developed a high-performance liquid chromatography method using a phenylboronic acid derivative as a fluorescent labeling reagent for detecting urinary N-acetylneuraminic acid (Tsuruta, Terado, & Inoue, 2003).
Material Science and Nanotechnology
- In material science and nanotechnology, phenylboronic acid derivatives are used in the synthesis of novel materials. A study by E. Amadio et al. (2012) focuses on the synthesis and characterization of palladium complexes involving phenylboronic acid derivatives (Amadio et al., 2012).
Biotechnology and Bioconjugation
- Phenylboronic acid derivatives are also important in biotechnology, particularly in bioconjugation techniques. J. P. Wiley et al. (2001) explored phenylboronic acid bioconjugates for affinity chromatography applications (Wiley et al., 2001).
Molecular Self-Assembly
- Another application is in the field of molecular self-assembly. L. Fornasari et al. (2018) reported the self-assembly of 4-pyridinylboronic acid into tetrameric macrocycles, demonstrating the potential of similar phenylboronic acid derivatives in constructing complex molecular structures (Fornasari et al., 2018).
Photodynamic Therapy and Imaging
- In the realm of photodynamic therapy and imaging, derivatives of phenylboronic acids are being explored. For example, Ting Li and Yang Liu (2021) synthesized a phenylboronic acid-functionalized pyrene derivative for imaging of cell surface sialic acids and photodynamic therapy (Li & Liu, 2021).
Catalysis
- Phenylboronic acids are also used as catalysts in organic synthesis. Sara Nemouchi et al. (2012) utilized phenylboronic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing its utility in facilitating chemical reactions (Nemouchi et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-3-10-15-8-1-2-9-15/h4-7,16-17H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHFUIQLYSYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



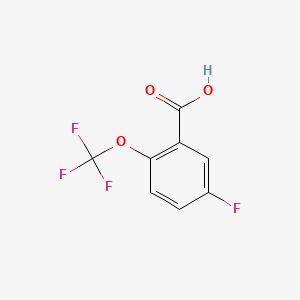
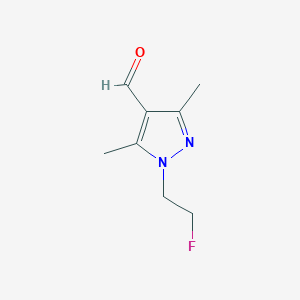
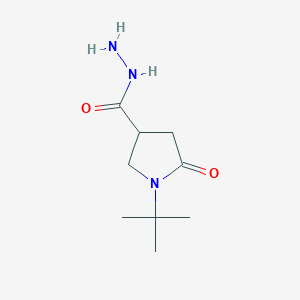
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)
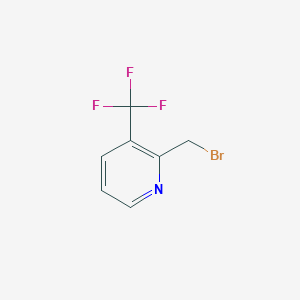
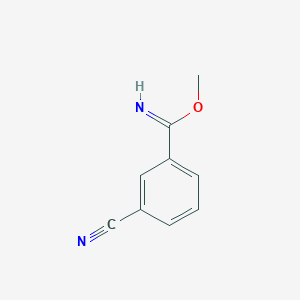
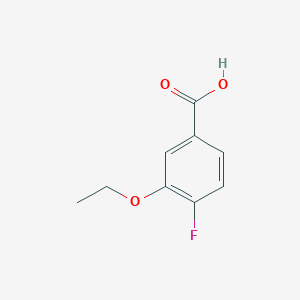
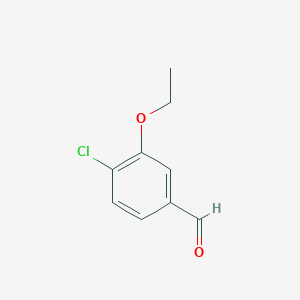
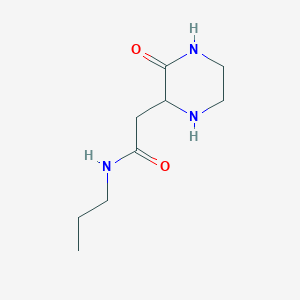
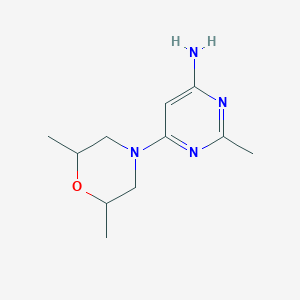
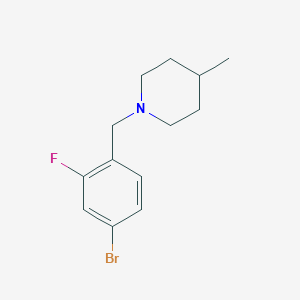
![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)
